Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate
Overview
Description
Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate is a chemical compound characterized by its trifluoropropyl group attached to an amino propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate typically involves the reaction of 3,3,3-trifluoropropylamine with methyl 3-chloropropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or acetonitrile is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The trifluoropropyl group can be reduced to form a trifluoromethyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Trifluoromethyl derivatives.
Substitution: Amide derivatives.
Scientific Research Applications
Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex fluorinated compounds.
Biology: It can be used as a reagent in biochemical assays and protein modification studies.
Medicine: It has potential as a precursor for the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors to modulate their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Methyl 3-[(2,2,2-trifluoropropyl)amino]propanoate: Similar structure but with a different trifluoropropyl group.
Methyl 3-[(3,3,3-trifluoropropyl)amino]butanoate: Similar but with an additional carbon in the chain.
Uniqueness: Methyl 3-[(3,3,3-trifluoropropyl)amino]propanoate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
methyl 3-(3,3,3-trifluoropropylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO2/c1-13-6(12)2-4-11-5-3-7(8,9)10/h11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMUFQWIZWUGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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